Spiclomazine - 24527-27-3

Spiclomazine

Catalog Number: EVT-405561
CAS Number: 24527-27-3
Molecular Formula: C22H24ClN3OS2
Molecular Weight: 446.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pancreatic carcinoma is a devastating disease with a dire need for effective treatments. Spiclomazine, a compound under investigation, has shown promise in targeting this form of cancer. The studies on spiclomazine have revealed its potential in reducing cell viability and suppressing the migration and invasion of pancreatic carcinoma cells, making it a candidate of interest in oncology, particularly for tumors driven by mutant KRas.

Applications in Various Fields

Pancreatic Cancer Treatment

Spiclomazine has shown significant potential in the treatment of pancreatic cancer, particularly those with the mutant KRas gene. In vitro studies have demonstrated its ability to selectively target cancer cells while having minimal effects on normal cells2. This selectivity is crucial for reducing side effects and improving patient outcomes. In vivo, spiclomazine completely inhibited the growth of MIA PaCa-2 tumors in a renal capsule xenograft model in mice, further supporting its potential as a therapeutic agent2.

Targeted Cancer Therapy

The ability of spiclomazine to selectively inhibit mutant KRas-driven cancer cells positions it as a targeted therapy option. Targeted cancer therapies are designed to specifically attack cancer cells with minimal damage to normal cells, which is a significant advancement over traditional chemotherapy. The specificity of spiclomazine for mutant KRas-driven cancers could make it a valuable addition to the arsenal of targeted therapies2.

Drug Development and Oncology Research

The findings from studies on spiclomazine contribute to the broader field of drug development and oncology research. Understanding the mechanisms by which spiclomazine induces apoptosis and inhibits cancer cell proliferation provides insights that can be applied to the development of other drugs. Additionally, the research on spiclomazine's selective action against mutant KRas-driven cancers can inform the design of new therapies that exploit the vulnerabilities of specific cancer genotypes1 2.

Synthesis Analysis

The synthesis of Spiclomazine involves several steps that utilize various chemical reactions to construct its complex structure. Key methods include:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as phenothiazine derivatives and appropriate alkylating agents.
  2. Reactions: The synthesis may involve nucleophilic substitutions and cyclization reactions to form the spirocyclic structure characteristic of Spiclomazine.
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency and yield, allowing for quicker synthesis times and reduced by-product formation .

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields during the synthesis process.

Molecular Structure Analysis

Spiclomazine's molecular structure features a spirocyclic framework that integrates thiazole and phenothiazine moieties. The structural analysis reveals:

  • Spiro Configuration: The unique spiro arrangement contributes to its biological activity by influencing the compound's interaction with target proteins.
  • Functional Groups: The presence of chlorine and sulfur atoms within the structure enhances its pharmacological properties and solubility characteristics.
  • Crystallography: X-ray crystallography studies could provide insights into the precise spatial arrangement of atoms within the molecule, which is essential for understanding its binding interactions with biological targets.
Chemical Reactions Analysis

Spiclomazine participates in various chemical reactions that are significant for its therapeutic applications:

  1. Reaction with Cellular Targets: In biological systems, Spiclomazine interacts with mutant KRas proteins, leading to inhibition of Ras-mediated signaling pathways. This effect is crucial in cancer treatment, particularly in pancreatic cancer cells where KRas mutations are prevalent .
  2. Apoptosis Induction: The compound has been shown to activate caspase-3 and caspase-9 pathways, facilitating apoptosis in cancer cells through mechanisms that involve the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl .

These reactions underline Spiclomazine's potential as a targeted therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Spiclomazine primarily revolves around its ability to modulate Ras signaling pathways:

  • Inhibition of KRas Activation: Spiclomazine binds to KRas, stabilizing its inactive form and preventing downstream signaling that promotes cell proliferation and survival.
  • Induction of Apoptosis: By activating apoptotic pathways, Spiclomazine effectively reduces the viability of cancer cells, particularly those harboring specific mutations in the Ras gene. This selective action is enhanced by its ability to influence cell cycle progression, leading to G2 phase arrest in certain cancer cell lines .
Physical and Chemical Properties Analysis

Spiclomazine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability under physiological conditions is an important factor for its therapeutic efficacy; studies indicate it maintains activity over a range of temperatures.
  • Spectroscopic Characteristics: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized Spiclomazine.
Applications

Spiclomazine has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application lies in oncology, where it serves as a potential therapeutic agent against pancreatic cancer and possibly other malignancies driven by Ras mutations.
  2. Research Tool: Beyond therapeutic use, Spiclomazine can be utilized as a research tool to study Ras signaling pathways and apoptosis mechanisms in various cell types.
  3. Drug Development: Ongoing studies aim to refine its pharmacokinetic properties and explore combinations with other therapeutic agents to enhance efficacy against resistant cancer forms.
Introduction to Spiclomazine in Oncology Research

Pharmacological Significance in Targeted Cancer Therapy

Spiclomazine exerts preferential anti-tumor activity by abrogating KRAS-GTP levels in mutant KRAS-driven pancreatic cancer cells. Biochemical studies demonstrate it stabilizes intermediate conformations of activated KRAS, effectively freezing the protein's transition between inactive (GDP-bound) and active (GTP-bound) states. This mechanism suppresses downstream signaling through the MAPK pathway, including reduced phosphorylation of ERK (p-ERK) and diminished c-Raf activation [1] [2].

Cellular efficacy profiling across five KRAS-mutant pancreatic cancer lines revealed dose-dependent cytotoxicity with IC50 values ranging 14.1–31.5 μM after 48-hour exposure. Notably, mutant KRAS cell lines exhibited significantly greater sensitivity than wild-type counterparts:

  • MIA PaCa-2 (KRASG12C): IC50 26.8 ± 0.9 μM
  • CFPAC-1 (KRASG12V): IC50 31.5 ± 2.0 μM
  • Capan-1 (KRASG12V): IC50 19.7 ± 0.6 μM
  • SW1990 (KRASG12T): IC50 14.1 ± 2.3 μM [2]

Table 1: Cellular Response to Spiclomazine in Pancreatic Cancer Models

Cell LineKRAS StatusIC50 (μM)Downstream Effects
MIA PaCa-2G12C mutant26.8 ± 0.9>60% p-ERK reduction
CFPAC-1G12V mutant31.5 ± 2.057.6% p-ERK reduction
BxPC-3Wild-type>74.2Minimal p-ERK change

Mechanistic validation via cellular thermal shift assays confirmed direct target engagement, with Spiclomazine binding and stabilizing KRAS within cancer cells. This interaction triggers G2 phase cell cycle arrest specifically in malignant cells, while normal cell lines (HEK-293, HL-7702) show no significant viability reduction or cycle disruption [2]. In vivo efficacy was demonstrated in renal capsule xenograft models, where Spiclomazine (68 mg/kg intraperitoneal, 2 weeks) achieved near-complete inhibition of MIA PaCa-2 tumor growth, accompanied by increased TUNEL staining indicating apoptosis induction [1] [4].

Ras-Targeted Therapy: Historical Context and Current Challenges

The quest for effective RAS inhibitors represents a 40-year odyssey in oncology. RAS proteins (KRAS, NRAS, HRAS) regulate critical signaling pathways (MAPK, PI3K/mTOR) through GTP/GTP cycling. Oncogenic mutations—primarily at codons 12, 13, and 61—lock RAS in a GTP-bound "ON" state, driving uncontrolled proliferation [8]. Prior to Spiclomazine's development, several therapeutic strategies faced significant limitations:

  • GEF inhibition approaches (e.g., bicyclic Ras inhibitors) showed weak activity (IC50 ~68 μM) and failed to discriminate mutant from wild-type RAS [2]
  • Covalent KRASG12C inhibitors (sotorasib, adagrasib) achieved clinical success but target only 1.5% of PDAC cases [8] [10]
  • Downstream pathway inhibitors (MEK, ERK blockers) encountered compensatory feedback loops and dose-limiting toxicities [5]

The recent emergence of RAS(ON) inhibitors like daraxonrasib (targeting active GTP-bound RAS) represents a parallel innovation to Spiclomazine. These agents exploit cyclophilin A as a chaperone to form inhibitory tricomplexes with activated KRAS, showing broad activity across G12X, G13X, and Q61X mutants [10]. Spiclomazine distinguishes itself through its unique mechanism freezing intermediate conformational states rather than binding a specific mutation. However, both approaches face the challenge of acquired resistance, frequently involving KRAS amplification (35% of resistant cases), RAF kinase alterations (15%), or RTK reactivation (12%) [10].

Molecular Pathology of Pancreatic Cancer and KRAS Mutations

Pancreatic ductal adenocarcinoma exhibits complex genomic heterogeneity dominated by KRAS driver mutations in approximately 90-95% of cases [6]. The mutational spectrum displays allele-specific biological behaviors and therapeutic implications:

  • G12D: Most prevalent (∼40%), associated with intermediate prognosis
  • G12V: Second most common (∼30%), linked to aggressive phenotypes
  • G12R: Less frequent (∼15%), demonstrates better drug sensitivity
  • G12C: Rare (∼1.5%) but targetable by covalent inhibitors [6] [8]

Table 2: KRAS Mutation Prevalence and Characteristics in Pancreatic Cancer

MutationPrevalence in PDACGTPase ActivityTherapeutic Targeting
G12D~40%Severely impairedZoldonrasib (covalent)
G12V~30%Severely impairedRMC-5127 (in development)
G12R~15%Moderately impairedEnhanced Spiclomazine sensitivity
G12C~1.5%Partially retainedSotorasib/Adagrasib

KRAS wild-type PDACs (5-10% of cases) display distinct clinicopathological features: earlier onset (median age 58 vs 67 years), enrichment in East Asian/African ancestry populations, and frequent actionable alterations in alternative RAS pathway genes (60% of KRASWT tumors) including BRAF, NRAS, and oncogenic fusions (FGFR2, ALK) [3] [6]. These tumors demonstrate significantly better overall survival compared to KRAS-mutated counterparts (adjusted HR = 0.69, P = 0.041) [6].

Molecular studies reveal KRAS mutant allele dosage profoundly influences disease progression. Approximately 20% of KRAS-mutated diploid tumors exhibit mutant allele dosage gains, correlating with advanced stage and poor prognosis [6]. This genetic landscape underscores the therapeutic rationale for Spiclomazine, which preferentially targets mutant KRAS signaling while sparing wild-type cells—a selectivity advantage demonstrated by its minimal effects on BxPC-3 (KRASWT) cell viability even at 74.2 μM [2].

Properties

CAS Number

24527-27-3

Product Name

Spiclomazine

IUPAC Name

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C22H24ClN3OS2

Molecular Weight

446.0 g/mol

InChI

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27)

InChI Key

CFOYBMUYCBSDAL-UHFFFAOYSA-N

SMILES

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Synonyms

8-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-1-thia-4,8-diazaspiro(4.5)decan-3-one
NSC290956
spiclomazine

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.